2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride
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Overview
Description
2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H17NO2Si·HCl. It is known for its unique structure, which includes a silicon atom within a six-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethyl-1,4-azasilinane with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The silicon atom within the ring structure can form unique interactions with biological molecules, potentially affecting various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-1,4-azasilinane hydrochloride
- 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)ethan-1-amine
Comparison
Compared to similar compounds, 2-(4,4-Dimethyl-1,4-azasilinan-1-yl)acetic acid hydrochloride is unique due to its specific acetic acid moiety, which imparts distinct chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H18ClNO2Si |
---|---|
Molecular Weight |
223.77 g/mol |
IUPAC Name |
2-(4,4-dimethyl-1,4-azasilinan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2Si.ClH/c1-12(2)5-3-9(4-6-12)7-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H |
InChI Key |
JYXWXNJNPIWGFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCN(CC1)CC(=O)O)C.Cl |
Origin of Product |
United States |
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